[1-(4-Tert-butylphenyl)cyclopentyl]methanamine
CAS No.: 1096317-29-1
Cat. No.: VC2541760
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine - 1096317-29-1](/images/structure/VC2541760.png)
Specification
CAS No. | 1096317-29-1 |
---|---|
Molecular Formula | C16H25N |
Molecular Weight | 231.38 g/mol |
IUPAC Name | [1-(4-tert-butylphenyl)cyclopentyl]methanamine |
Standard InChI | InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3 |
Standard InChI Key | LXUQWFWHUAKETK-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN |
Introduction
Chemical Identity and Structure
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine characterized by a cyclopentyl ring bearing both a methylamine group and a 4-tert-butylphenyl substituent at the same carbon position. The structural arrangement creates a tertiary carbon center that connects these key molecular fragments.
Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | [1-(4-tert-butylphenyl)cyclopentyl]methanamine |
CAS Registry Number | 1096317-29-1 |
Molecular Formula | C₁₆H₂₅N |
Molecular Weight | 231.38 g/mol |
InChI | InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3 |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN |
PubChem Compound ID | 43378541 |
The compound features a unique structural arrangement with a quaternary carbon center at the junction of the cyclopentyl ring and the 4-tert-butylphenyl group, with the methylamine group attached to this junction. This creates a molecule with interesting spatial properties and potential for chemical interactions.
Physical and Chemical Properties
The physical and chemical properties of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine provide important insights into its behavior in various environments and its potential applications. Below is a comprehensive table of available physicochemical properties.
Structural Features and Related Compounds
The chemical structure of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine contains several key functional groups that contribute to its chemical behavior.
Key Structural Elements
-
Primary amine group (-CH₂NH₂): Provides basic character and potential for hydrogen bonding
-
Tert-butyl group: Contributes hydrophobicity and steric bulk
-
Phenyl ring: Offers potential for π-π interactions
-
Cyclopentyl ring: Provides conformational rigidity and hydrophobicity
-
Quaternary carbon center: Creates a unique three-dimensional structure
Related Compounds
Several structurally related compounds appear in the chemical literature:
-
4-tert-Butylbenzylamine (CAS: 39895-55-1): A simpler analog lacking the cyclopentyl ring
-
1-(4-tert-butylphenyl)cyclobutan-1-amine (CAS: 1096853-41-6): Contains a cyclobutyl rather than cyclopentyl ring
-
N-Methyl-1-(1-phenylcyclopentyl)methanamine (CAS: 400756-68-5): Contains an N-methylated amine and lacks the tert-butyl group on the phenyl ring
These structural analogs may share similar synthetic pathways and potentially similar biological activities, though specific comparative data is limited in the available literature.
Synthesis Methods
The synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine can be approached through several synthetic pathways based on the general synthetic methods for similar compounds.
Following these storage recommendations will help maintain the compound's chemical integrity and prevent degradation over time.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume